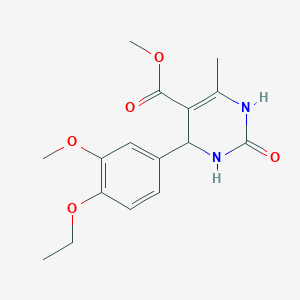
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one, also known as FDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FDP belongs to the family of flavonoids, which are natural compounds found in plants that have been studied for their anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, this compound has also been shown to have antioxidant activity and to improve glucose metabolism in diabetic rats. This compound has also been shown to have a protective effect on the liver in rats subjected to liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. However, this compound is not widely available commercially, which can make it difficult to obtain for research purposes. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer therapeutic agent, particularly in breast cancer and other types of cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows promising potential as a therapeutic agent in various areas of research.
Synthesemethoden
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with 2,8-dimethyl-7-propargyloxy-4H-chromen-4-one in the presence of a base, followed by the reaction with propyl bromide. The resulting product is then subjected to a series of purification steps to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been studied for its potential therapeutic properties in various areas of research. One of the main areas of interest is its anti-inflammatory activity. In a study conducted on rats, this compound was found to significantly reduce inflammation in the paw edema model. Another study showed that this compound could inhibit the production of pro-inflammatory cytokines in human monocytes.
In addition to its anti-inflammatory properties, this compound has also been studied for its potential anticancer activity. In a study conducted on breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis, suggesting its potential as a cancer therapeutic agent.
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)-2,8-dimethyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-11-23-16-10-9-14-18(22)20(13(3)24-19(14)12(16)2)25-17-8-6-5-7-15(17)21/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGCFBCHSSXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5105874.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5105889.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5105895.png)
![1-{[2-(4-methylphenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5105901.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105903.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105912.png)
![2-amino-4-(2,5-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5105914.png)
![4-bromo-2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5105918.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)

![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)
![1-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5105952.png)
![3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)

